Stearyltributylphosphonium bromide
Overview
Description
Stearyltributylphosphonium bromide is a chemical compound with the molecular formula CH3(CH2)17P [ (CH2)3CH3]3Br . It appears as a white to yellow solid, flakes, powder or white powder . It is commonly used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of Stearyltributylphosphonium bromide is represented by the linear formula CH3(CH2)17P [ (CH2)3CH3]3Br . It has a molecular weight of 537.72 .Physical And Chemical Properties Analysis
Stearyltributylphosphonium bromide has a melting point of 70-72 °C . It is soluble in 1N acetic acid in methanol, forming a clear colorless solution .Scientific Research Applications
Effect of Low-Level Laser Therapy and Zoledronate on Saos-2 Cells : This study investigated the effects of low-level laser therapy (LLLT) on cell proliferation and alkaline phosphatase (ALP) activity of human osteoblast-like cells treated with zoledronate, a potent bisphosphonate. LLLT lessened the detrimental effects of zoledronate and improved cell function/proliferation, suggesting biostimulative effects (Bayram, Kenar, Taşar, & Hasırcı, 2013).
Delayed Assessment of Glucose Level Bioassays Using a Chemical Stabilizer : A study on 36 chemical compounds, including bromide 9,10-bismethyltriphenylphosphoniumantracene, found it to stabilize bioassays and preserve their glucose content unchanged for a period of 75-990 days. This has applications in studying metabolic processes in various expeditions where access to a biochemical laboratory is limited (Iarmol'chuk, 1998).
Organic Modification and Ball Milling of Bentonite : This research utilized Stearyltrimethyl ammonium bromide for the organic modification of bentonite and then ball milled the modified bentonite. The modified bentonite was analyzed for its particle size distribution, which ranged from 100nm to 500nm. Such modifications have implications in various industrial applications, including improved retention rate of paper-process reconstituted tobacco pulp (Chen et al., 2012).
Phase Transfer Catalyzed Extraction of Phenolic Substances : This study demonstrated the extraction of phenolic compounds from alkaline medium via reaction with benzoyl chloride using hexadecyltributyl phosphonium bromide as a phase transfer catalyst. This has significance in the treatment of industrial wastewater (Dutta, Borthakur, & Patil, 1992).
properties
IUPAC Name |
tributyl(octadecyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H64P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJHGFAFGULDEC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H64BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623146 | |
Record name | Tributyl(octadecyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stearyltributylphosphonium bromide | |
CAS RN |
14866-42-3 | |
Record name | Stearyltributylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14866-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 176102 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tributyl(octadecyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stearyltributylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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